[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
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Overview
Description
[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a chemical compound with the molecular formula C10H19NO2. It is known for its unique structure, which includes a hexahydropyrrolizin ring system. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolizin Ring: This step involves the cyclization of a suitable precursor to form the hexahydropyrrolizin ring.
Methoxylation: Introduction of the methoxy group at the 2-position of the ring.
Hydroxymethylation: Addition of the hydroxymethyl group at the 8-position.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
Scientific Research Applications
[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]propane: Similar structure with a propane group.
Uniqueness
The uniqueness of [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol lies in its specific functional groups and their positions on the hexahydropyrrolizin ring.
Properties
IUPAC Name |
[(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8-5-9(7-11)3-2-4-10(9)6-8/h8,11H,2-7H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZUBDIZPERSJ-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCCN2C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@]2(CCCN2C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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